N-(2-acetylphenyl)-4-chlorobutanamide

Description

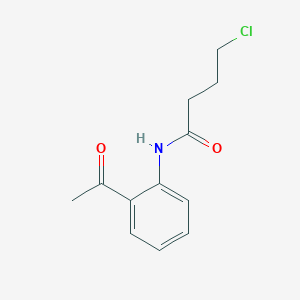

Molecular Formula: C₁₂H₁₄ClNO₂ Structural Features:

- Comprises a 2-acetylphenyl group linked via an amide bond to a 4-chlorobutyl chain.

- SMILES: CC(=O)C1=CC=CC=C1NC(=O)CCCCl .

- Key Functional Groups: Acetophenone moiety, amide linkage, and terminal chlorine substituent. Synthesis: Typically prepared by reacting 2-aminoacetophenone with 4-chlorobutanoyl chloride in the presence of trimethylamine, followed by purification via flash chromatography .

Properties

IUPAC Name |

N-(2-acetylphenyl)-4-chlorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-9(15)10-5-2-3-6-11(10)14-12(16)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVSAGPFKZLLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285171 | |

| Record name | N-(2-Acetylphenyl)-4-chlorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869716-06-3 | |

| Record name | N-(2-Acetylphenyl)-4-chlorobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869716-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetylphenyl)-4-chlorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-4-chlorobutanamide typically involves the acylation of 2-acetylaniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-acetylaniline+4-chlorobutanoyl chloride→N-(2-acetylphenyl)-4-chlorobutanamide+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.

Types of Reactions:

Oxidation: N-(2-acetylphenyl)-4-chlorobutanamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine, N-(2-acetylphenyl)-4-chlorobutanamine.

Substitution: The chlorobutanamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.

Major Products:

Oxidation: Formation of N-(2-carboxyphenyl)-4-chlorobutanamide.

Reduction: Formation of N-(2-acetylphenyl)-4-chlorobutanamine.

Substitution: Formation of N-(2-acetylphenyl)-4-aminobutanamide or N-(2-acetylphenyl)-4-thiobutanamide.

Scientific Research Applications

General Information

N-(2-acetylphenyl)-4-chlorobutanamide is a biochemical used in proteomics research . N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide, a similar compound, has several applications in scientific research. These applications include use as a building block in synthesizing more complex molecules, investigation as a potential pharmaceutical intermediate, and use in developing new materials with specific properties.

Potential Applications Based on Similar Compounds

Other compounds with structural similarities to N-(2-acetylphenyl)-4-chlorobutanamide, such as diarylstyrylquinoline diacids, have demonstrated leukotriene antagonist and leukotriene biosynthesis inhibitor activity . These compounds are useful in preventing and treating mammalian diseases, especially human disease states, including erosive gastritis, erosive esophagitis, and inflammatory bowel disease . They can also treat or prevent ethanol-induced hemorrhagic erosions; hepatic ischemia; noxious agent-induced damage or necrosis of hepatic, pancreatic, renal, or myocardial tissue; liver parenchymal damage caused by hepatoxic agents; ischemic renal failure; disease-induced hepatic damage; bile r. salt induced pancreatic or gastric damage; trauma- or stress-induced cell damage; and glycerol-induced renal failure . They are valuable in preventing and treating disease states where leukotrienes are causative factors, such as skin disorders, allergic rhinitis, and obstructive airway diseases, and are particularly valuable in preventing and treating allergic bronchial asthma and inflammatory diseases of the eye .

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-chlorobutanamide is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways. The acetyl group can form covalent bonds with the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of N-(2-acetylphenyl)-4-chlorobutanamide and Analogues

*The amide group in N-(2-acetylphenyl)-4-chlorobutanamide adopts a non-planar conformation due to steric hindrance from the chlorobutyl chain, unlike planar analogues like N-(2-acetylphenyl)acetamide .

Hydrogen Bonding and Solid-State Interactions

- N-(2-acetylphenyl)-4-chlorobutanamide: Limited hydrogen bonding due to steric effects from the chlorobutyl chain; lacks intramolecular H-bonds observed in planar analogues .

- N-(2-acetylphenyl)acetamide : Forms two-centered hydrogen bonds (N–H···O=C) in the solid state, stabilizing planar conformations .

- N1,N2-bis(2-acetylphenyl)oxalamide : Exhibits three-centered H-bonds (N–H···O=C and C–H···O), leading to robust crystal packing .

- Thiourea Derivatives (e.g., ) : Utilize both intermolecular (N–H···S) and intramolecular H-bonds, enhancing thermal stability and crystallinity .

Physicochemical Properties

Table 2: Key Property Comparison

| Property | N-(2-acetylphenyl)-4-chlorobutanamide | N-(2-acetylphenyl)acetamide | N1,N2-bis(2-acetylphenyl)oxalamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 255.70 | 177.20 | 324.33 |

| LogP (Predicted) | 2.8 | 1.5 | 3.2 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Melting Point | Not reported | 165–167°C | 245–247°C |

| Solubility | Low in water; soluble in DCM/EtOAc | Moderate in polar solvents | Low in water; soluble in DMF |

Biological Activity

N-(2-acetylphenyl)-4-chlorobutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

N-(2-acetylphenyl)-4-chlorobutanamide has the chemical formula CHClNO and is characterized by the presence of an acetyl group and a chlorobutanamide moiety. The structural representation is as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 241.7 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of N-(2-acetylphenyl)-4-chlorobutanamide, particularly against various bacterial strains. The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| MRSA | 17 | 16 |

| Escherichia coli | 10 | 64 |

The results indicate that N-(2-acetylphenyl)-4-chlorobutanamide exhibits significant antimicrobial activity, especially against Gram-positive bacteria, which may be attributed to its lipophilic nature allowing better membrane penetration .

Anticancer Activity

In addition to its antimicrobial properties, N-(2-acetylphenyl)-4-chlorobutanamide has shown promise in anticancer research. Studies have indicated its potential to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that the compound reduced the viability of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal focused on synthesizing and evaluating a series of N-substituted phenyl compounds, including N-(2-acetylphenyl)-4-chlorobutanamide. The findings confirmed its effectiveness against MRSA and highlighted the influence of substituent position on biological activity . -

Anticancer Research :

Another investigation assessed the cytotoxic effects of N-(2-acetylphenyl)-4-chlorobutanamide on human cancer cell lines. The study concluded that the compound induces apoptosis through mitochondrial pathways, suggesting a potential role in cancer therapeutics .

Q & A

Basic: What are the standard synthetic routes and characterization methods for N-(2-acetylphenyl)-4-chlorobutanamide?

Answer:

The synthesis typically involves coupling 4-chlorobutanoyl chloride with 2-acetylaniline under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, characterization employs:

- NMR spectroscopy for structural confirmation (e.g., H and C NMR to verify acyl group integration and substitution patterns).

- X-ray crystallography to resolve molecular geometry, as seen in analogous N-aryl amides .

- FT-IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) functional groups.

Purification is achieved via recrystallization or column chromatography, with purity assessed using HPLC .

Basic: Which spectroscopic techniques are critical for analyzing hydrogen bonding and molecular conformation?

Answer:

- Single-crystal X-ray diffraction identifies intramolecular H-bonds (e.g., N–H···O=C) and packing interactions, crucial for understanding stability and reactivity .

- FT-IR detects hydrogen bonding via shifts in N–H and C=O stretching frequencies.

- Solid-state NMR can probe dynamic interactions in crystalline phases, though less commonly applied than solution NMR .

Advanced: How can discrepancies between DFT-optimized and experimental (X-ray) structural parameters be resolved?

Answer:

Discrepancies often arise from crystal packing forces absent in gas-phase DFT calculations. To address this:

- Perform B3LYP/6-311G(d,p) geometry optimizations with implicit solvation models to mimic the solid-state environment .

- Compare Hirshfeld surface analysis (from X-ray data) with DFT-predicted intermolecular interaction energies to identify environmental effects .

- Use SHELXL refinement (e.g., anisotropic displacement parameters) to improve X-ray model accuracy .

Advanced: What strategies are effective for resolving contradictions in crystallographic data interpretation?

Answer:

- Twinned data refinement : Apply SHELXL’s twin law options for non-merohedral twinning, common in flexible amides .

- Data-to-parameter ratio optimization : Ensure >15:1 to avoid overfitting; use restraints for disordered regions .

- Cross-validation with spectroscopic data (e.g., NMR coupling constants) to validate bond lengths/angles .

Advanced: How to design molecular docking studies to assess bioactivity against viral proteases?

Answer:

- Target selection : Use the primary protease (e.g., SARS-CoV-2 M, PDB ID 6LU7) for docking.

- Ligand preparation : Optimize the compound’s geometry at the B3LYP/6-311G(d,p) level and assign charges via RESP .

- Docking software : AutoDock Vina or Schrödinger Suite, with validation using co-crystallized ligands.

- Post-docking analysis : Evaluate binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions .

Advanced: What statistical methods optimize reaction conditions for higher yields?

Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, stoichiometry).

- Central Composite Design (CCD) identifies optimal conditions with minimal runs.

- ANOVA analysis validates model significance, as applied in analogous amide syntheses .

Advanced: Which analytical methods are robust for impurity profiling and quantification?

Answer:

- LC-MS/MS identifies trace impurities (e.g., 4-chlorobutanoyl chloride residuals) with high sensitivity .

- HPLC-DAD quantifies impurities using reference standards (e.g., levetiracetam-related compounds as benchmarks) .

- NMR relaxation studies detect low-level polymorphic impurities in solid-state samples .

Advanced: How to evaluate nonlinear optical (NLO) properties computationally?

Answer:

- DFT calculations : Compute hyperpolarizability (β) and dipole moment using CAM-B3LYP/6-311++G(d,p) with an electric field.

- Solvent effects : Include PCM models to simulate solvent interactions .

- Comparative analysis : Benchmark against known NLO materials (e.g., urea) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.